molecular formula C20H30N2O2 B6039098 N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide

N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide

Cat. No. B6039098
M. Wt: 330.5 g/mol
InChI Key: FEDGJPUMESTNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the class of compounds known as piperidine derivatives, which have shown promise in treating a variety of medical conditions.

Scientific Research Applications

N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been investigated for its potential therapeutic applications in several areas. Some of the most promising research has focused on its potential as a treatment for neuropathic pain, anxiety, and depression. Other studies have explored its potential as an antipsychotic agent and as a treatment for addiction.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. It may also have an effect on other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain, and to have anxiolytic and antidepressant effects in rodents. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide in lab experiments is its high selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects may be influenced by other neurotransmitter systems, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide. One area of interest is its potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects a large number of people. Other potential areas of research include its use as an antipsychotic agent and as a treatment for addiction. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide has been described in several studies. One of the most common methods involves the reaction of cyclopropylamine with 1-(1-methyl-2-phenoxyethyl)-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with propionic anhydride to yield the final compound.

properties

IUPAC Name

N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16(15-24-19-5-3-2-4-6-19)22-13-11-17(12-14-22)7-10-20(23)21-18-8-9-18/h2-6,16-18H,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGJPUMESTNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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